molecular formula C9H12N4O B11778961 N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B11778961
M. Wt: 192.22 g/mol
InChI Key: BMZZBXGDMXPYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic compound with a unique structure that combines a pyrrole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and oxadiazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing the methanamine group.

Scientific Research Applications

N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine
  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
  • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine

Uniqueness

N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both a pyrrole and an oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-methyl-1-[5-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C9H12N4O/c1-10-6-8-11-9(14-12-8)7-4-3-5-13(7)2/h3-5,10H,6H2,1-2H3

InChI Key

BMZZBXGDMXPYFZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NOC(=N1)C2=CC=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.